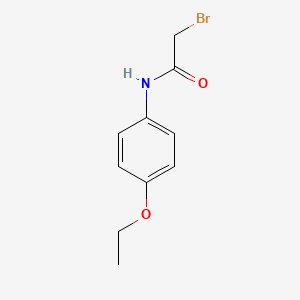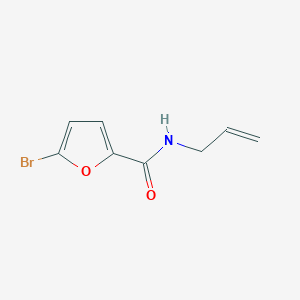
2-bromo-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 g/mol . The IUPAC name for this compound is N-(2-bromo-4-ethoxyphenyl)acetamide .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C10H12BrNO2/c1-3-14-8-4-5-10(9(11)6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) . The Canonical SMILES representation is CCOC1=CC(=C(C=C1)NC(=O)C)Br . Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 2.4 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 257.00514 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound has 14 heavy atoms .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding .
Organic Synthesis
2-bromo-N-(4-ethoxyphenyl)acetamide: serves as a building block in organic synthesis. It can be used to synthesize various pharmaceuticals and complex molecules. Its bromine atom makes it a good candidate for further functional group transformations .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for drug design and discovery. It can be modified to create new compounds with potential therapeutic effects. Its structure allows for the creation of analogs that can be tested for biological activity .
Chemical Biology
Chemical biologists use this compound to study and manipulate biological systems. It can act as a probe to understand enzyme-substrate interactions, receptor-ligand binding, and other biochemical pathways .
Material Science
2-bromo-N-(4-ethoxyphenyl)acetamide: may be used in material science to develop new materials with specific properties. It could be incorporated into polymers or other materials to impart certain characteristics like increased durability or chemical resistance .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reagent in various analytical techniques. It might be involved in methods such as chromatography or spectroscopy to analyze the composition of chemical samples .
Agricultural Chemistry
This compound could have applications in agricultural chemistry for the development of new pesticides or herbicides. Its structure can be modified to target specific pests or weeds without harming crops .
Environmental Chemistry
Lastly, 2-bromo-N-(4-ethoxyphenyl)acetamide might be used in environmental chemistry to study pollution. It could be a tracer or a reactant in studies investigating the fate of chemicals in the environment .
properties
IUPAC Name |
2-bromo-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIRDACISGFECB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294772 |
Source


|
| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-ethoxyphenyl)acetamide | |
CAS RN |
34325-71-8 |
Source


|
| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34325-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364311.png)

![3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline](/img/structure/B1364314.png)
![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)
![methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate](/img/structure/B1364318.png)
![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)


![2-[N-(2-methyl-3-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1364332.png)

![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1364347.png)